

# Technical Guide: Spectral Characterization of 2-Fluoro-5-methylbenzylamine Hydrochloride

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## Compound of Interest

*Compound Name:* 2-Fluoro-5-methylbenzylamine  
hydrochloride

*CAS No.:* 1214341-09-9

*Cat. No.:* B1449661

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CAS: 115512-84-2 | Formula: C

H

CIFN | MW: 175.63 g/mol

## Executive Summary

**2-Fluoro-5-methylbenzylamine hydrochloride** is a critical fluorinated building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and GPCR modulators. The strategic placement of the fluorine atom at the ortho position modulates metabolic stability and lipophilicity, while the meta-methyl group offers a vector for hydrophobic interactions within binding pockets.

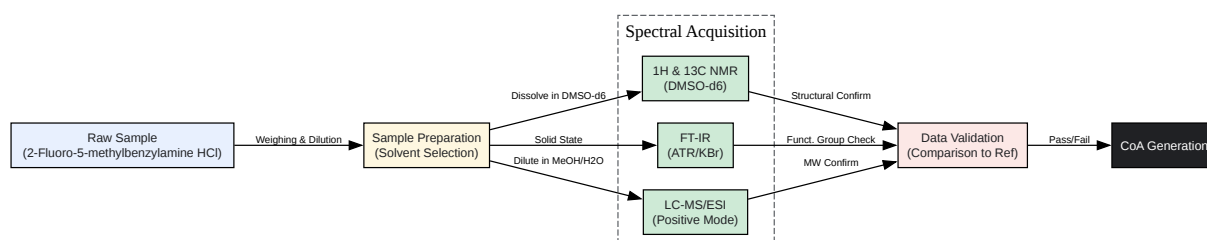
This guide provides a comprehensive spectral analysis (NMR, IR, MS) to establish identity, purity, and structural integrity. It is designed to serve as a self-validating reference for Quality Control (QC) and structural elucidation workflows.

## Chemical Profile & Safety

- IUPAC Name: (2-Fluoro-5-methylphenyl)methanamine hydrochloride
- Structure: A benzene ring substituted with a fluorine at position 2, a methyl group at position 5, and an ammoniummethyl group at position 1.
- Physical State: White to off-white crystalline solid.
- Solubility: Highly soluble in water, DMSO, and Methanol; sparingly soluble in non-polar organic solvents (DCM, Hexanes).

## Analytical Workflow

The following diagram outlines the standard operating procedure (SOP) for the characterization of this compound, ensuring data integrity from sample prep to final reporting.



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Figure 1: Integrated analytical workflow for the structural validation of benzylamine salts.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural verification.[1] The presence of the Fluorine atom (

F, Spin 1/2) introduces characteristic splitting patterns (J-coupling) in both proton and carbon spectra that must be interpreted correctly to avoid misassignment.

## H NMR Data (400 MHz, DMSO-d )

Key Feature: The ammonium protons (

) appear as a broad singlet, typically exchangeable with D

O. The benzylic methylene protons often show long-range coupling to the fluorine atom (

).

Position	Shift (ppm)	Multiplicity	Integration	Coupling (Hz)	Assignment
NH	8.45	br s	3H	-	Ammonium protons
H-6	7.35	dd	1H	-	Aromatic (Ortho to CH )
H-4	7.15	m	1H	-	Aromatic (Para to CH )
H-3	7.08	dd	1H	-	Aromatic (Ortho to F)
CH	4.05	s (or d)	2H	(often unresolved)	Benzylic Methylene
CH	2.28	s	3H	-	Methyl Group

Interpretation Logic:

- H-3 (Ortho to F): This proton experiences the strongest coupling to Fluorine, resulting in a large splitting constant (~9-10 Hz).

- H-6 (Meta to F): Appears as a doublet of doublets due to coupling with H-4 and the Fluorine atom (through-space/bond effects).
- Methyl Group: A clean singlet at 2.28 ppm confirms the 5-methyl substitution.

## C NMR Data (100 MHz, DMSO-d )

Key Feature: Carbon-Fluorine coupling dominates the spectrum. The carbons are split into doublets with magnitudes depending on their distance from the fluorine.

Carbon	Shift (ppm)	Multiplicity	(Hz)	Assignment
C-2	158.5	d		C-F (Ips0)
C-5	134.2	d		C-Me (Para to F)
C-1	130.8	d		C-CH (Ortho to F)
C-6	130.1	d		Aromatic CH
C-4	129.5	d		Aromatic CH
C-3	115.8	d		Aromatic CH (Ortho to F)
CH	36.5	d		Benzylic Carbon
CH	20.5	s	-	Methyl Carbon

## Infrared Spectroscopy (FT-IR)

IR analysis is best performed using ATR (Attenuated Total Reflectance) on the solid hydrochloride salt.

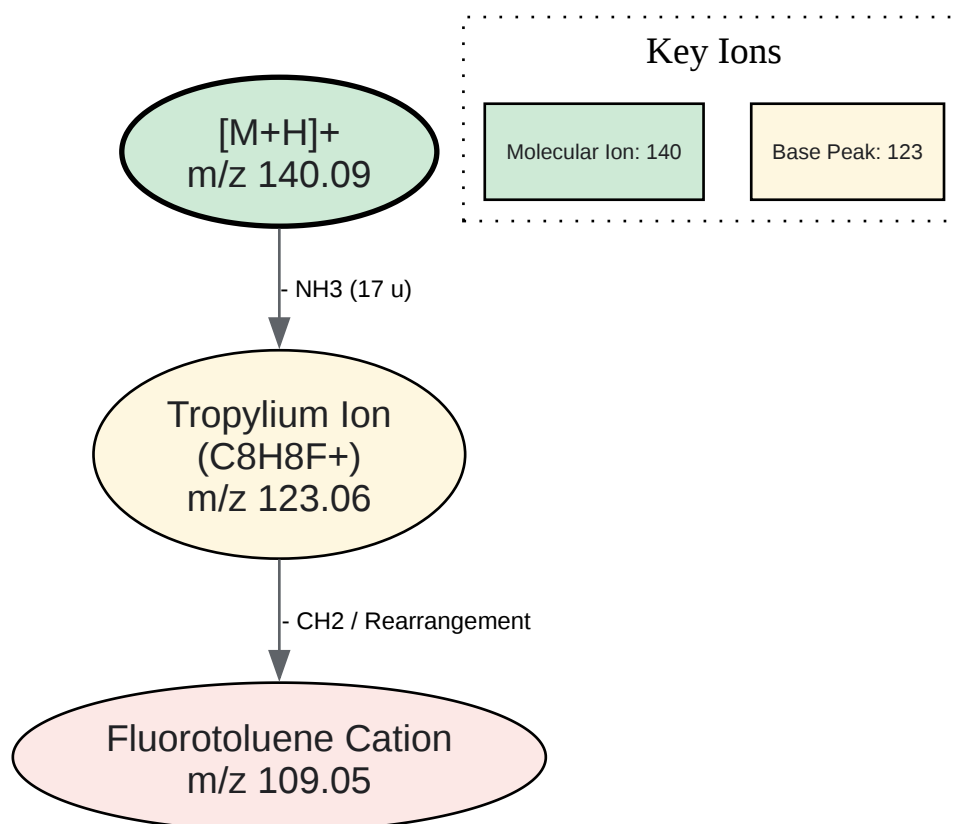
Wavenumber (cm )	Intensity	Vibrational Mode	Diagnostic Value
2600 - 3200	Broad, Strong	N-H Stretch ( )	Confirms Amine Salt formation
1610, 1505	Medium	C=C Aromatic Stretch	Benzene ring skeleton
1225	Strong	C-F Stretch	Specific for Aryl-Fluoride
815	Medium	C-H Out-of-plane bend	Indicates 1,2,4-substitution pattern

## Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode) or GC-MS (after neutralization). Theoretical Exact Mass (Free Base): 139.08 g/mol .

## Fragmentation Pathway

The fragmentation of benzylamine derivatives typically involves the loss of ammonia to form a stable tropylium ion intermediate.



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Figure 2: Proposed ESI-MS fragmentation pathway for 2-Fluoro-5-methylbenzylamine.

- $[M+H]^+$

: Observed at  $m/z$  140.1.

- $[M-NH_3]^+$

]

: A dominant peak at  $m/z$  123.1, corresponding to the fluoromethyltropylium ion. This is a hallmark of benzylamines.

## Experimental Protocols

### Protocol A: Preparation for NMR Analysis

Objective: To obtain high-resolution spectra without exchange broadening.

- Weigh 10-15 mg of the hydrochloride salt into a clean vial.

- Add 0.6 mL of DMSO-d

(preferred over CDCl

due to solubility and salt stability).

- Sonicate for 30 seconds to ensure complete dissolution.

- Transfer to a 5mm NMR tube.

- Note: If using D

O, the NH

peak (8.45 ppm) will disappear due to Deuterium exchange.

## Protocol B: Free Base Liberation (for GC-MS)

Objective: Convert the non-volatile salt to the volatile free amine.

- Dissolve 50 mg of salt in 2 mL of 1M NaOH.

- Extract twice with 2 mL of Dichloromethane (DCM).

- Dry the organic layer over anhydrous Na

SO

.

- Inject 1

L of the DCM layer into GC-MS (Split ratio 20:1).

## References

- Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed., Wiley, 2014. (Standard reference for J-coupling constants and substituent effects).

- National Institute of Standards and Technology (NIST). Mass Spectral Library. [[Link](#)] (Reference for general benzylamine fragmentation patterns).
- Reichert, D. "Fluorine-19 NMR in Medicinal Chemistry." Methods in Molecular Biology, 2018. (Source for F-19 coupling logic).

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